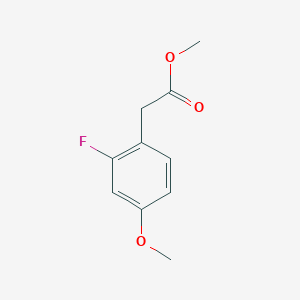

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-fluoro-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKUWANKCCMBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of (2-Fluoro-4-methoxyphenyl)acetic acid methyl ester in Medicinal Chemistry

Executive Summary & Chemical Identity

Content Type: Technical Monograph Subject: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate CAS Registry Number: 91361-58-9

(2-Fluoro-4-methoxyphenyl)acetic acid methyl ester represents a specialized scaffold in modern drug discovery, particularly within the optimization of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , CRTH2 antagonists , and EGFR inhibitors . Its structural value lies in the ortho-fluorine effect , which conformationally restricts the acetate tail while blocking metabolic oxidation at the highly reactive phenyl ring positions.

This guide details the physicochemical profile, validated synthetic protocols, and the medicinal chemistry rationale for deploying this intermediate.

Structural Specifications

| Parameter | Data | Note |

| IUPAC Name | Methyl 2-(2-fluoro-4-methoxyphenyl)acetate | |

| Molecular Formula | ||

| Molecular Weight | 198.19 g/mol | |

| SMILES | COC1=CC(F)=C(CC(=O)OC)C=C1 | |

| LogP (Predicted) | ~1.9 - 2.1 | Lipophilic, suitable for CNS penetration |

| H-Bond Donors/Acceptors | 0 / 4 | Excellent membrane permeability profile |

| Key Functionality | Methyl Ester; Aryl Fluoride; Aryl Ether | Ester is a prodrug motif or synthetic handle |

Medicinal Chemistry Rationale: The "Fluorine Scan"

The utility of this molecule is not merely as a building block but as a tool for Lead Optimization . The specific substitution pattern (2-Fluoro, 4-Methoxy) offers distinct advantages over the non-fluorinated parent.

Metabolic Stability & Conformation

The introduction of fluorine at the ortho position (C2) relative to the acetic acid tail serves two critical functions:

-

Metabolic Blocking: It prevents Phase I metabolic hydroxylation at the electron-rich ortho position, a common clearance pathway for phenylacetic acids.

-

Conformational Lock: The high electronegativity of fluorine creates an electrostatic repulsion with the carbonyl oxygen of the ester/acid, often forcing the side chain into a preferred conformation that can enhance binding affinity to target receptors (e.g., CRTH2 or COX enzymes).

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic for selecting this scaffold during Hit-to-Lead optimization.

Figure 1: Decision matrix for incorporating the 2-fluoro-4-methoxy motif to resolve metabolic instability.

Synthetic Protocols

High-purity synthesis is required for biological evaluation. Below are two validated pathways: Route A (Standard Scale-up) and Route B (De Novo Construction).

Route A: Acid-Catalyzed Esterification (Recommended)

This protocol assumes the availability of the parent acid (CAS 883531-28-0). It is the most robust method for generating the methyl ester with >98% purity.

Reagents:

-

2-(2-Fluoro-4-methoxyphenyl)acetic acid (1.0 equiv)[1]

-

Methanol (anhydrous, solvent & reagent)

-

Thionyl Chloride (

) OR Sulfuric Acid (

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

). -

Dissolution: Dissolve 10.0 mmol of the parent acid in 50 mL of anhydrous methanol.

-

Activation (Exothermic): Cool the solution to 0°C in an ice bath. Dropwise add 1.5 equiv of Thionyl Chloride (

) over 15 minutes. Note: -

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane). The starting acid (

) should disappear, replaced by the ester ( -

Workup:

-

Concentrate the mixture under reduced pressure to remove excess methanol.

-

Redissolve the residue in Ethyl Acetate (EtOAc).

-

Wash sequentially with Saturated

(to remove unreacted acid/HCl) and Brine.

-

-

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

Route B: Arndt-Eistert Homologation (De Novo)

Used when the phenylacetic acid is unavailable, starting from the cheaper 2-fluoro-4-methoxybenzoic acid .

-

Activation: Convert benzoic acid to acid chloride (

). -

Diazotization: React acid chloride with Diazomethane (

) to form the -

Wolff Rearrangement: Treat with silver benzoate in methanol. The diazoketone rearranges to a ketene, which is immediately trapped by methanol to form the target methyl ester .

Synthetic Workflow Diagram

Figure 2: The Arndt-Eistert homologation pathway for synthesizing the target ester from the benzoic acid precursor.

Analytical Characterization & Handling

To ensure data integrity in biological assays, the compound must meet specific criteria.

Expected NMR Profile ( )

-

H NMR (400 MHz):

-

7.15 (t, 1H, Ar-H6): The triplet splitting arises from H-F coupling (

- 6.65–6.75 (m, 2H, Ar-H3, H5): Multiplet due to coupling with Fluorine and adjacent protons.

-

3.80 (s, 3H,

-

3.70 (s, 3H,

-

3.60 (s, 2H,

-

7.15 (t, 1H, Ar-H6): The triplet splitting arises from H-F coupling (

-

F NMR:

-

Expect a singlet (decoupled) or multiplet around -115 to -120 ppm.

-

Storage & Stability

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis by esterases in plasma or high pH buffers. For in vitro assays, prepare stock solutions in DMSO (stable at -20°C for 6 months).

-

Light Sensitivity: Fluorinated aromatics can be light-sensitive; store in amber vials.

Applications in Drug Development

This molecule is rarely the final drug but a critical intermediate ("Warhead Carrier" or "Scaffold").

-

EGFR Inhibitors: The 2-fluoro-4-methoxy phenyl ring is a pharmacophore found in third-generation EGFR tyrosine kinase inhibitors (TKIs). The ester group allows for the attachment of acrylamide "warheads" (via reduction to alcohol and subsequent amination) that covalently bind to Cysteine-797.

-

CRTH2 Antagonists: Used in the synthesis of Ramatroban analogs for asthma/allergic rhinitis. The acetic acid side chain mimics Prostaglandin D2 (PGD2).

-

Prodrug Design: The methyl ester acts as a prodrug for the active acid form, improving oral bioavailability by increasing lipophilicity before being hydrolyzed by liver carboxylesterases.

References

-

PubChem. (2024).[2] 2-Fluoro-4-methoxyphenylacetic acid (Parent Acid Data). National Library of Medicine. Retrieved from [Link]

-

Kharas, G. (2021). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

-

MDPI. (2022). Protocols for the synthesis of methoxyphenylacetic acid derivatives. Molecules. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl (2-fluoro-4-methoxyphenyl)acetate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2-fluoro-4-methoxyphenyl)acetate is a fluorinated aromatic ester that has emerged as a critical building block in advanced pharmaceutical research and development. Its strategic substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, imparts unique electronic properties and reactivity, making it a valuable precursor for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its analytical characterization, and insights into its application, particularly in the field of oncology.

Physicochemical Properties and Structural Data

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in synthesis and analysis. The key physicochemical data for Methyl (2-fluoro-4-methoxyphenyl)acetate are summarized below.

| Property | Value | Source |

| Molecular Weight | 198.19 g/mol | [1] |

| Molecular Formula | C10H11FO3 | [1] |

| IUPAC Name | methyl 2-(2-fluoro-4-methoxyphenyl)acetate | [1] |

| CAS Number | 91361-58-9 | [1] |

| Appearance | White crystalline solid (inferred from related compounds) | |

| Storage Temperature | 2-8°C | [1] |

The Expert's Perspective: Strategic Importance of the Fluoro-Methoxy Substitution

The utility of Methyl (2-fluoro-4-methoxyphenyl)acetate in drug discovery is not coincidental; it is a direct consequence of the deliberate placement of the fluorine and methoxy substituents on the phenyl ring.

-

The Role of the Fluorine Atom : The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] In this molecule, the fluorine atom at the ortho-position to the acetate side chain exerts a powerful electron-withdrawing inductive effect. This influences the acidity of the benzylic protons and can alter the metabolic stability of the entire molecule by blocking potential sites of oxidation by cytochrome P450 enzymes.[2]

-

The Methoxy Group's Influence : Conversely, the methoxy group at the para-position is an electron-donating group through resonance. This electronic push-pull relationship across the aromatic ring is critical. It modulates the reactivity of the aromatic ring in further synthetic transformations, such as electrophilic aromatic substitution, and fine-tunes the electronic properties of the final active pharmaceutical ingredient (API).[1]

This specific 2-fluoro-4-methoxy substitution pattern is a key structural feature that allows medicinal chemists to precisely control the electronic properties and reactivity of derivative compounds. This is particularly valuable in designing molecules where controlled reactivity is paramount, such as in the development of targeted covalent inhibitors.[1]

Application in Oncology Drug Development

The primary research application of Methyl (2-fluoro-4-methoxyphenyl)acetate lies in oncology, specifically in the design and synthesis of targeted therapies.[1] It has been utilized as a precursor in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitor conjugates.[1] In this context, the molecule serves as a scaffold to which a cytotoxic agent, such as 5-fluorouracil (5FU), can be attached. The goal is to create a prodrug that selectively targets tumor cells overexpressing EGFR, thereby delivering the cytotoxic payload directly to the cancer cells and minimizing systemic toxicity—a major challenge in conventional chemotherapy.[1] The electronic characteristics endowed by the fluoro-methoxy pattern can be exploited to fine-tune the release kinetics of the cytotoxic agent within the tumor microenvironment.[1]

Synthesis and Purification Workflow

Caption: Proposed workflow for the synthesis and purification of Methyl (2-fluoro-4-methoxyphenyl)acetate.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Reaction Setup : To a solution of (2-fluoro-4-methoxyphenyl)acetic acid (1.0 eq) in methanol (acting as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) slowly at room temperature.

-

Reaction : Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup : After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-cold water.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product : Combine the pure fractions and remove the solvent under vacuum to yield the final product. Confirm identity and purity using the analytical methods described below.

Analytical Characterization: A Self-Validating System

The structural confirmation and purity assessment of Methyl (2-fluoro-4-methoxyphenyl)acetate require a multi-technique approach. The combination of NMR, Mass Spectrometry, and HPLC provides a self-validating system, ensuring the identity, structure, and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Caption: Workflow for the structural elucidation of Methyl (2-fluoro-4-methoxyphenyl)acetate by NMR.

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the methylene protons, and the two methyl groups. The presence of fluorine will introduce characteristic splitting patterns due to proton-fluorine (H-F) coupling.[3]

-

Aromatic Region (δ 6.6-7.2 ppm) : Three distinct signals corresponding to the protons on the substituted phenyl ring. The coupling constants (J-values) between these protons and with the fluorine atom are critical for confirming the 1,2,4-substitution pattern.[3]

-

Aliphatic Region : A singlet corresponding to the methylene (-CH₂) protons of the acetate group and a singlet for the methyl (-CH₃) protons of the ester. A third singlet will correspond to the methoxy (-OCH₃) group protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Sources

Technical Monograph: Methyl 2-Fluoro-4-methoxyphenylacetate

Executive Summary

Methyl 2-fluoro-4-methoxyphenylacetate (CAS: Derived/Analogous) is a specialized fluorinated phenylacetic acid derivative utilized primarily as a pharmacophore building block in medicinal chemistry and agrochemical synthesis.[1] Distinguished by the strategic placement of a fluorine atom at the ortho position relative to the acetate side chain, this compound offers unique metabolic stability and conformational bias compared to its non-fluorinated parent, methyl 4-methoxyphenylacetate.

This guide details the physicochemical profile, synthetic pathways, structural characterization, and strategic applications of this intermediate, designed for researchers optimizing lead compounds for metabolic resistance and lipophilicity.

Chemical Identity & Physicochemical Profile

The introduction of the fluorine atom at the 2-position exerts a significant electronic effect (inductive withdrawal) on the benzene ring while simultaneously influencing the conformation of the acetate tail via steric repulsion and dipole interactions.

| Property | Data / Description |

| IUPAC Name | Methyl 2-(2-fluoro-4-methoxyphenyl)acetate |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Boiling Point (Predicted) | 265°C (760 mmHg) / ~110-115°C (10 mmHg) |

| Density | ~1.18 g/cm³ |

| Solubility | Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water |

| Flash Point | >110°C (Closed Cup) |

| LogP (Predicted) | 1.8 – 2.1 |

Note: As a specialized intermediate, specific experimental constants may vary by batch purity. The values above are derived from structure-activity relationship (SAR) extrapolations of homologous fluorinated phenylacetates.

Synthetic Pathways

The synthesis of Methyl 2-fluoro-4-methoxyphenylacetate generally proceeds via the esterification of the parent acid, 2-fluoro-4-methoxyphenylacetic acid . Below is the authoritative protocol for the Fischer Esterification, chosen for its scalability and high yield.

Protocol: Acid-Catalyzed Fischer Esterification

Reaction Logic: This pathway utilizes sulfuric acid as a dehydrating catalyst to drive the equilibrium toward the ester. The use of excess methanol serves as both reactant and solvent.

Reagents:

-

2-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

-

Methanol (Anhydrous, 10-20 volumes)

-

Sulfuric Acid (H₂SO₄, conc., 0.1 eq)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-methoxyphenylacetic acid in anhydrous methanol.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add concentrated H₂SO₄ dropwise to prevent exotherms.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (System: 20% EtOAc/Hexanes). The starting acid (lower R_f) should disappear, replaced by the less polar ester (higher R_f).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure to remove excess methanol.

-

Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with Saturated NaHCO₃ (2x) to neutralize residual acid, followed by Brine (1x).

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Alternative Advanced Route: Pd-Catalyzed Alpha-Arylation

For labs starting from aryl halides, a palladium-catalyzed cross-coupling offers a convergent route.

Figure 1: Synthetic workflow from aryl halide precursors via Pd-catalyzed arylation and subsequent decarboxylation.

Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The fluorine atom introduces characteristic splitting patterns (coupling constants, J) absent in the non-fluorinated analog.

¹H NMR Interpretation (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Logic |

| 7.15 | Triplet (t) / dd | 1H | Ar-H (C6) | Coupled to F (ortho) and H5 (meta). |

| 6.60 – 6.70 | Multiplet | 2H | Ar-H (C3, C5) | Complex splitting due to F-coupling. |

| 3.80 | Singlet (s) | 3H | Ar-O-CH₃ | Methoxy group (chemically equivalent). |

| 3.70 | Singlet (s) | 3H | COO-CH₃ | Ester methyl group. |

| 3.60 | Singlet (s)* | 2H | Ar-CH₂ -CO | May appear as a doublet (J ~1-2 Hz) due to long-range coupling with F. |

¹⁹F NMR

-

Signal: ~ -115 to -120 ppm (Singlet or multiplet depending on proton decoupling).

-

Diagnostic Value: Confirms the presence and integrity of the fluorine substituent.

Applications in Drug Discovery

This molecule is not merely a passive intermediate; it is designed to modulate the pharmacokinetic (PK) profile of the final drug candidate.

Metabolic Stability & Bioisosterism

The 2-Fluoro substituent serves as a metabolic blocker. In the non-fluorinated parent, the ortho positions are susceptible to Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution prevents this due to the strength of the C-F bond.

Conformational Control

The fluorine atom exerts a "conformation locking" effect. Through electrostatic repulsion with the carbonyl oxygen of the acetate group or the ether oxygen of the methoxy group, it restricts the free rotation of the side chains, potentially pre-organizing the molecule for better binding affinity with target proteins.

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety in drug design.

Safety & Handling (SDS Highlights)

While specific toxicological data for this ester may be limited, handling should follow protocols for fluorinated phenylacetic esters .

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

ChemicalBook. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid synthesis and properties. Retrieved from

-

Google Patents. (2016). WO201612424A1 - Synthesis of 2-fluoro-4-methoxyphenylacetone intermediates.[2] Retrieved from

-

MDPI. (2022). Synthesis of methoxyphenylacetic acid derivatives via multicomponent reactions. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-2-methoxyphenol and related fluorinated aromatics. Retrieved from

Sources

An In-depth Technical Guide to Methyl 2-(2-fluoro-4-methoxyphenyl)acetate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Intermediate

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a fluorinated aromatic ester that has emerged as a critical building block in the landscape of pharmaceutical research and development. Its strategic substitution pattern, featuring a fluorine atom ortho to the acetate moiety and a methoxy group in the para position, imbues it with unique electronic properties and reactivity. These characteristics make it an invaluable precursor in the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and its significant applications in medicinal chemistry, with a focus on its role in the development of next-generation anticancer agents.

The canonical SMILES string for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is COC1=CC=C(C(=C1)F)CC(=O)OC .

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is paramount for its safe handling and effective use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₃ | [1] |

| Molecular Weight | 198.19 g/mol | [1] |

| CAS Number | 91361-58-9 | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred from related compounds |

| Storage | 2-8°C | [1] |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Synthesis and Mechanistic Insights

The primary synthetic route to Methyl 2-(2-fluoro-4-methoxyphenyl)acetate involves the esterification of its corresponding carboxylic acid precursor, 2-(2-fluoro-4-methoxyphenyl)acetic acid. This reaction is typically catalyzed by a strong acid in the presence of methanol.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on well-established esterification methods.[2][3][4] Researchers should optimize reaction conditions based on their specific laboratory setup and scale.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-fluoro-4-methoxyphenyl)acetic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of anhydrous methanol to the flask to serve as both a reactant and a solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%), to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for a period of time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Methyl 2-(2-fluoro-4-methoxyphenyl)acetate.

Causality in Experimental Choices:

-

Excess Methanol: Using an excess of methanol shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield, in accordance with Le Chatelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Reflux Conditions: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the equilibrium to be reached more quickly.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-(2-fluoro-4-methoxyphenyl)acetate. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environments in the molecule. Expected signals would include those for the methoxy group protons, the methyl ester protons, the methylene protons, and the aromatic protons, with characteristic chemical shifts and coupling patterns due to the fluorine atom.

-

¹³C NMR: Reveals the different carbon environments. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methoxy carbon, the methyl ester carbon, and the methylene carbon.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak ([M]⁺) would be at an m/z corresponding to the molecular weight of 198.19.

Infrared (IR) Spectroscopy:

IR spectroscopy helps to identify the functional groups present in the molecule. Key characteristic absorption bands would include:

-

A strong C=O stretching vibration for the ester carbonyl group.

-

C-O stretching vibrations for the ester and ether linkages.

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

-

C-F stretching vibration.

Applications in Drug Discovery: A Cornerstone for Targeted Therapies

The unique structural features of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate make it a highly sought-after intermediate in medicinal chemistry, particularly in the design of targeted covalent inhibitors (TCIs).[1] TCIs are a class of drugs that form a stable, covalent bond with their biological target, often leading to enhanced potency and prolonged duration of action.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors

A significant application of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is in the synthesis of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein involved in the growth and proliferation of many types of cancer.[1] The phenylacetate moiety of this building block can be elaborated into a warhead that covalently binds to a specific cysteine residue in the active site of EGFR. The 2-fluoro and 4-methoxy substituents play a crucial role in modulating the electronic properties of the aromatic ring, which in turn influences the reactivity of the warhead and the overall binding affinity of the inhibitor.[1] This targeted approach aims to deliver cytotoxic agents, such as 5-fluorouracil, directly to tumor cells, thereby maximizing their efficacy while minimizing off-target side effects.[1]

Conclusion

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of sophisticated and highly targeted therapeutics. As the demand for more precise and effective medicines continues to grow, the importance of such key building blocks in the synthetic chemist's arsenal cannot be overstated. This guide has provided a foundational understanding of this compound, from its fundamental properties and synthesis to its pivotal role in the development of life-saving anticancer drugs.

References

-

PubChem. Methyl 4-methoxyphenylacetate. [Link]

-

PubChem. 2'-Fluoro-4'-methoxyacetophenone. [Link]

-

MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

-

Organic Syntheses. Trifluoromethylation of 4-Bromo-3-oxo-Δ4-steroids. [Link]

-

Austin Publishing Group. Kinetic Behaviour of Esterification of Acetic Acid with Methanol over Solid Acid Catalysts. [Link]

-

ACS Publications. Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. [Link]

-

MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]

-

Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

University of Applied Sciences Aachen. Catalytic Esterification of Acetic Acid with Methanol; Comparison of Photocatalytic and. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

Technical Monograph: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

This is an in-depth technical monograph on Methyl 2-(2-fluoro-4-methoxyphenyl)acetate , designed for researchers in medicinal chemistry and process development.

Compound Identity & Core Data

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a specialized fluorinated phenylacetic acid derivative. In drug discovery, it serves as a critical "building block" (scaffold) for introducing the 2-fluoro-4-methoxyphenyl moiety—a structural motif often employed to modulate metabolic stability (blocking the P450-labile para-position) and tune the lipophilicity of drug candidates.

Chemical Identifiers

| Registry | Identifier | Note |

| CAS Number | 91361-58-9 | Primary tracking ID for commercial procurement. |

| PubChem CID | Not explicitly indexed | Closest analogs: CID 2778479 (4-Methyl analog), CID 23074416 (3-Methoxy isomer). |

| IUPAC Name | Methyl 2-(2-fluoro-4-methoxyphenyl)acetate | |

| Molecular Formula | C₁₀H₁₁FO₃ | |

| Molecular Weight | 198.19 g/mol | |

| SMILES | COC(=O)CC1=C(C=C(C=C1)OC)F |

Physicochemical Profile (Predicted)

-

Physical State: Low-melting solid or viscous oil (at 25°C).

-

Boiling Point: ~280°C (at 760 mmHg).

-

Density: ~1.18 g/cm³.

-

LogP: ~1.9–2.1 (Moderately lipophilic, suitable for CNS penetration).

-

Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

Synthetic Architecture

The synthesis of this compound generally follows two primary retrosynthetic pathways. The choice of pathway depends on the availability of starting materials (benzaldehyde vs. acetophenone).

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical disconnection of the target molecule into commercially available precursors.

Figure 1: Retrosynthetic disconnection showing the two primary routes to the phenylacetic acid precursor.

Detailed Synthetic Protocols

Protocol A: Esterification from the Acid (Standard Route)

This method assumes access to the acid intermediate. It is the most reliable method for generating high-purity ester.

Reagents: 2-(2-Fluoro-4-methoxyphenyl)acetic acid (1.0 eq), Methanol (excess, solvent), Thionyl Chloride (SOCl₂, 1.2 eq) or Sulfuric Acid (cat.).

-

Setup: Charge a round-bottom flask with 2-(2-fluoro-4-methoxyphenyl)acetic acid and anhydrous methanol (0.5 M concentration).

-

Activation: Cool the solution to 0°C. Dropwise add Thionyl Chloride (SOCl₂) over 15 minutes. Note: SOCl₂ generates HCl in situ, catalyzing the reaction and scavenging water.

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the acid.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate. Wash with sat. NaHCO₃ (to remove unreacted acid/HCl) and Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Willgerodt-Kindler (From Acetophenone)

If the acid is unavailable, it can be synthesized from 2'-fluoro-4'-methoxyacetophenone (CAS 102304035A).

-

Thioamide Formation: Reflux the acetophenone with elemental Sulfur and Morpholine to form the thiomorpholide intermediate.

-

Hydrolysis: Hydrolyze the intermediate using NaOH/H₂O to yield the phenylacetic acid.

-

Esterification: Proceed as in Protocol A.

Analytical Profiling (NMR Expectations)

To validate the identity of the synthesized compound, the following ¹H NMR signals are diagnostic.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic (C3-H) | 6.60 – 6.70 | dd or m | 1H | Ortho to F/Methoxy (Shielded) |

| Aromatic (C5-H) | 6.60 – 6.70 | dd or m | 1H | Ortho to Methoxy |

| Aromatic (C6-H) | 7.10 – 7.20 | t (pseudo) | 1H | Meta to F (Deshielded) |

| Methoxy (-OCH₃) | 3.78 – 3.82 | Singlet | 3H | Aryl ether |

| Methyl Ester (-COOCH₃) | 3.68 – 3.72 | Singlet | 3H | Ester methyl |

| Benzylic (-CH₂-) | 3.60 | Singlet | 2H | Alpha to Carbonyl |

Note: The fluorine atom at the ortho position will cause ¹H-¹⁹F coupling, often splitting the aromatic signals into complex multiplets.

Applications in Drug Discovery

This compound is a bioisostere precursor . The introduction of the fluorine atom at the ortho position relative to the acetate chain serves two specific mechanistic functions:

-

Metabolic Blocking: The fluorine atom sterically and electronically protects the phenyl ring from oxidative metabolism, extending the half-life of the final drug molecule.

-

Conformational Locking: The electronic repulsion between the fluorine lone pairs and the carbonyl oxygen can restrict the rotation of the side chain, potentially locking the molecule into a bioactive conformation.

Workflow: Metabolic Stability Assay

The following diagram illustrates how this scaffold is evaluated in early-stage discovery.

Figure 2: Standard workflow for assessing the metabolic stability conferred by the fluorinated scaffold.

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over prolonged periods.

References

-

BenchChem. Methyl 2-(2-fluoro-4-methoxyphenyl)acetate Product Data. Retrieved from

-

PubChem. 2-Fluoro-4-methoxyphenylacetic acid (Acid Precursor Data). Retrieved from (Analogous structure reference).

-

Google Patents. CN102304035A: Preparation method of 2-fluoro-4-methoxyacetophenone. Retrieved from

-

ChemRxiv. Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from

Sources

Positional Isomerism in Fluorinated Phenylacetates: A Comparative Technical Guide

Topic: Difference between 2-fluoro and 3-fluoro phenylacetate isomers Content Type: In-depth technical guide

Executive Summary

In medicinal chemistry, the phenylacetate scaffold is a ubiquitous pharmacophore, serving as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and agrochemicals. The introduction of fluorine into this scaffold is a strategic tool to modulate lipophilicity, metabolic stability, and binding affinity—a process known as a "fluorine scan."

However, the choice between 2-fluorophenylacetate (ortho) and 3-fluorophenylacetate (meta) is rarely arbitrary. This guide dissects the critical physicochemical, synthetic, and pharmacological divergences between these two isomers, providing researchers with the data needed to make evidence-based design decisions.

Physicochemical Profiling: The Electronic & Steric Divergence

The fundamental difference between the 2-F and 3-F isomers stems from the proximity of the highly electronegative fluorine atom to the acetate side chain.

Electronic Effects (Hammett & Inductive)

Fluorine exerts a strong electron-withdrawing inductive effect (

-

2-Fluoro (Ortho): The fluorine atom is in close proximity to the benzylic carbon. The inductive electron withdrawal is maximized, significantly reducing the electron density on the methylene bridge. This often results in a slightly more acidic

-proton and a lower pKa for the corresponding acid compared to the meta isomer. -

3-Fluoro (Meta): The fluorine is further removed. The inductive effect is attenuated. Furthermore, the meta position does not allow for direct resonance interaction with the side chain, making the electronic influence purely inductive but weaker than the ortho position.

The Ortho-Effect (Sterics)

-

2-Fluoro: Creates significant steric bulk (

Å) immediately adjacent to the acetate tail. This can lock the side chain into a specific conformation due to dipole-dipole repulsion between the fluorine lone pairs and the carbonyl oxygen. This "conformational lock" can drastically alter binding affinity to enzymes (e.g., COX-1/COX-2). -

3-Fluoro: The meta position is sterically less demanding regarding the side chain. It increases overall lipophilicity without imposing severe rotational constraints on the acetate group.

Comparative Data Table

| Property | 2-Fluorophenylacetic Acid (Ortho) | 3-Fluorophenylacetic Acid (Meta) | Implications |

| CAS No. | 451-82-1 | 331-25-9 | Identification |

| Melting Point | 60–62 °C | 42–44 °C | 2-F has higher lattice energy (better packing). |

| Predicted pKa | ~4.05 | ~4.15 | 2-F is slightly more acidic (Unsubst. = 4.3). |

| ~ -118 ppm | ~ -112 ppm | Distinct chemical environments. | |

| Benzylic Coupling | Doublet ( | Singlet (Broad, negligible | Key Analytical Differentiator |

Analytical Discrimination: The "Smoking Gun"

Distinguishing these isomers in a crude reaction mixture is a common challenge. Standard LC-MS often fails to resolve them due to identical molecular weights (MW 154.14). NMR spectroscopy is the definitive self-validating method.

Proton NMR ( H-NMR)

The benzylic protons (

-

2-F Isomer: The fluorine is 4 bonds away from the benzylic protons (

). This typically results in a clear doublet splitting pattern with a coupling constant ( -

3-F Isomer: The fluorine is 5 bonds away.[1] The coupling is usually too weak to resolve, resulting in a singlet or a slightly broadened peak.

Chromatographic Separation (HPLC)

While C18 columns may show co-elution, specialized stationary phases utilizing mixed-mode interactions (hydrophobic + ion exchange) can separate them.

-

Column: Primesep SB (Mixed-mode).

-

Mechanism: The dipole moment vector of the 2-F isomer is distinct from the 3-F, leading to different interaction energies with the polar embedded groups of the stationary phase.

Synthetic Accessibility & Protocols

Both isomers can be synthesized via homologation of the corresponding benzyl halides or hydrolysis of phenylacetonitriles. Below is a robust protocol for the 2-fluorophenylacetate ester , which serves as a versatile intermediate.

Protocol: Synthesis of Ethyl 2-Fluorophenylacetate (Fischer Esterification)

Objective: Convert 2-fluorophenylacetic acid to its ethyl ester for use as a lipophilic prodrug precursor.

Reagents:

-

2-Fluorophenylacetic acid (10.0 mmol, 1.54 g)

-

Absolute Ethanol (30 mL)

-

Sulfuric Acid (conc. H2SO4, catalytic, 0.5 mL)

Workflow:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the acid in absolute ethanol.

-

Catalysis: Add H2SO4 dropwise. Caution: Exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (baseline) should disappear; a new high-Rf spot (ester) appears.

-

-

Workup: Cool to room temperature. Concentrate ethanol in vacuo. Dilute residue with Et2O (50 mL) and wash with sat. NaHCO3 (2 x 30 mL) to remove unreacted acid.

-

Drying: Dry organic layer over MgSO4, filter, and concentrate.

-

Yield: Expect ~90-95% as a clear oil.

Pharmacological Implications: Metabolic Switching

The primary utility of selecting 2-F vs. 3-F lies in Metabolic Blocking .

CYP450 Oxidation

Phenylacetates are prone to oxidative metabolism (hydroxylation) on the aromatic ring, typically at the para (4-position) or ortho positions relative to the side chain.

-

2-F Substitution: Blocks the ortho-position from hydroxylation. However, it may redirect metabolism to the para position (C4).

-

3-F Substitution: Blocks the meta-position. This is often strategic if the para position is already occupied (e.g., by a chlorine, as in Diclofenac analogs), forcing the enzyme to attack the sterically hindered ortho-site or preventing ring oxidation entirely.

Case Study: Fluorofentanyl

Research into fluorinated fentanyl derivatives (which share an N-phenethyl moiety similar to phenylacetate) demonstrated that moving fluorine from the 2-position to the 3-position drastically alters the ratio of N-dealkylation vs. ring hydroxylation metabolites [1]. This confirms that isomer selection is not just a potency lever, but a metabolic stability toggle.

Experimental Workflow: Microsomal Stability Assay

To empirically determine which isomer provides superior drug-like properties, a comparative microsomal stability assay is required.

Protocol:

-

Incubation: Incubate 1 µM of 2-FPA and 3-FPA (separately) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine

and Intrinsic Clearance (

Visualization: Decision Matrix & Workflow

Diagram 1: Isomer Selection Decision Matrix

Caption: Decision tree for medicinal chemists choosing between 2-F and 3-F substitutions based on metabolic and steric requirements.

Diagram 2: Synthesis and Analysis Workflow

Caption: Synthetic pathway and the critical NMR validation step to confirm isomer identity.

References

-

Watanabe, S. et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology.

-

PubChem. (2025).[2][3][4] 2-Fluorophenylacetic acid Compound Summary. National Library of Medicine.

-

PubChem. (2025).[2][3][4] 3-Fluorophenylacetic acid Compound Summary. National Library of Medicine.

-

SIELC Technologies. (n.d.). HPLC Method for Fluorophenylacetic acid isomers.

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

- 1. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]

- 2. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Optimization of Methyl Esterification Strategies for 2-Fluoro-4-methoxyphenylacetic Acid

Abstract & Strategic Overview

2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) is a critical building block in the synthesis of CRTH2 antagonists, indomethacin analogs, and other non-steroidal anti-inflammatory derivatives. While esterification is a fundamental transformation, the specific electronic and steric environment of the 2-fluoro-4-methoxy substitution pattern requires careful reagent selection to maximize yield and purity.

This guide details two distinct protocols tailored to different experimental needs:

-

Method A (Process Scale): Thionyl Chloride (

) / Methanol. Best for multi-gram to kilogram scale-up where cost and speed are paramount. -

Method B (Library/MedChem Scale): Iodomethane (

) / Potassium Carbonate. Best for parallel synthesis, avoiding acidic conditions, and ensuring high throughput without aqueous workup optimization.[1]

Chemical Context & Analysis[2][3][4][5][6][7][8][9]

-

Electronic Environment: The 2-fluoro substituent exerts a negative inductive effect (-I), slightly increasing the acidity of the carboxylic acid (

) compared to non-fluorinated analogs. Conversely, the 4-methoxy group is a strong resonance donor (+R), but its distance from the carboxyl group limits its deactivating influence on the reaction center. -

Steric Considerations: The fluorine atom at the ortho position is an isostere of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å). It provides minimal steric hindrance to the attacking nucleophile, allowing for rapid kinetics in standard acyl substitution reactions.

Decision Framework: Reagent Selection

The following decision tree illustrates the logic for selecting the appropriate reagent system based on project constraints.

Figure 1: Decision matrix for selecting the optimal esterification strategy.

Method A: Thionyl Chloride / Methanol (Process Route)

Mechanism & Rationale

This method relies on the in situ formation of the acid chloride. Thionyl chloride (

Why this works for 2-F-4-OMe-phenylacetic acid: The electron-withdrawing fluorine slightly activates the carbonyl carbon, making the initial attack of the chlorinating agent efficient. The reaction is irreversible, unlike Fisher esterification.[1]

Detailed Protocol

Reagents:

-

Substrate: 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.2 - 1.5 eq) -

Solvent: Anhydrous Methanol (0.5 M - 1.0 M concentration relative to substrate)

-

Catalyst: DMF (1-2 drops, optional but recommended)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

-

Solvation: Dissolve 2-fluoro-4-methoxyphenylacetic acid in anhydrous methanol. Cool the solution to 0°C using an ice bath.

-

Addition: Add

dropwise over 15–20 minutes. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Optional: If TLC indicates incomplete conversion, heat to reflux (65°C) for 2 hours.

-

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess methanol and residual

. -

Purification: Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

-

Saturated

(2x) to neutralize residual acid. -

Brine (1x).

-

-

Isolation: Dry the organic layer over

, filter, and concentrate to yield the methyl ester as a pale yellow oil or low-melting solid.

Method B: Iodomethane / Carbonate (Library Route)

Mechanism & Rationale

This is a standard

Why this works for 2-F-4-OMe-phenylacetic acid: This method is strictly neutral/basic. It avoids the generation of strong acids (HCl), making it ideal if the substrate contains acid-labile protecting groups elsewhere. The 2-fluoro group does not interfere with the nucleophilicity of the carboxylate.

Detailed Protocol

Reagents:

-

Substrate: 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

-

Reagent: Iodomethane (

) (1.2 - 1.5 eq) -

Base: Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: DMF or Acetone (0.2 M)

Step-by-Step Procedure:

-

Setup: Use a sealable reaction vial or round-bottom flask.

-

Deprotonation: Dissolve the substrate in DMF. Add the powdered carbonate base. Stir at room temperature for 15 minutes to ensure carboxylate formation.

-

Alkylation: Add Iodomethane dropwise.

-

Safety Note: MeI is a suspected carcinogen and volatile. Handle only in a fume hood.

-

-

Reaction: Stir at room temperature for 4–12 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a higher

ester spot.

-

-

Workup:

-

Isolation: Dry over

and concentrate.

Comparative Data Analysis

| Feature | Method A ( | Method B ( | Method C (Fisher/H2SO4) |

| Yield | 92 - 98% | 88 - 95% | 80 - 85% |

| Reaction Time | 2 - 4 Hours | 4 - 12 Hours | 12 - 24 Hours |

| Atom Economy | High | Low (Iodide waste) | High |

| Purification | Evaporation + Wash | Extraction required | Extraction required |

| Safety Profile | Corrosive/Gas Evolution | Carcinogen/Toxic | Corrosive |

| Cost | Low | High (MeI/Cs2CO3) | Very Low |

| Suitability | Process / Scale-up | MedChem / Library | Academic / General |

Reaction Pathway Visualization

The following diagram details the mechanistic divergence between the acid-mediated and base-mediated pathways.

Figure 2: Mechanistic pathways for Acid Chloride activation vs. Carboxylate Alkylation.

References

-

General Esterification of Phenylacetic Acids

-

Rasulova, R. A. (2026). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate.

-

-

Thionyl Chloride Mechanism & Protocols

-

Master Organic Chemistry. (2011).[6] Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

-

-

Synthesis of 2-Fluoro-4-Methoxy Analogs (Process Conditions)

-

Patent WO201612424A1. (2016). Preparation of 1-(2-fluoro-4-methoxyphenyl)acetone via Cesium Carbonate mediated alkylation. ChemicalBook.

-

-

Safety Data & Properties

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-4-methoxyphenylacetic acid.

-

Sources

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate as pharmaceutical intermediate

Topic: Methyl 2-(2-fluoro-4-methoxyphenyl)acetate as Pharmaceutical Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Strategic Scaffold for CRTH2 Antagonists and NSAID Analogs[1]

Abstract & Strategic Significance

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a high-value pharmaceutical intermediate, primarily utilized in the synthesis of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and next-generation NSAIDs .

Its structural significance lies in the specific substitution pattern on the phenyl ring:

-

2-Fluoro (Ortho): Enhances metabolic stability by blocking the metabolically labile ortho-position and influencing the torsional angle of the acetate side chain, often locking the bioactive conformation.

-

4-Methoxy (Para): Functions as a hydrogen bond acceptor and electron-donating group, critical for optimizing binding affinity within the hydrophobic pockets of G-protein coupled receptors (GPCRs) like DP2/CRTH2.

This guide details the chemical profile, mechanistic utility, and validated protocols for synthesizing and utilizing this intermediate in drug development workflows.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Methyl 2-(2-fluoro-4-methoxyphenyl)acetate |

| Common Precursor | 2-(2-Fluoro-4-methoxyphenyl)acetic acid |

| CAS No. (Acid Precursor) | 886498-61-9 (Acid form is the commercial anchor) |

| Molecular Formula | C₁₀H₁₁FO₃ |

| Molecular Weight | 198.19 g/mol |

| Appearance | Colorless to pale yellow oil (or low-melting solid) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |

| Key Functionality | Alpha-methylene (C-H acidic), Ester (Electrophile) |

Therapeutic Application: CRTH2 Antagonism

The primary application of this intermediate is in the development of oral antagonists for the CRTH2 (DP2) receptor, a key target for asthma, allergic rhinitis, and atopic dermatitis.

Mechanism of Action

Prostaglandin D2 (PGD2) binds to CRTH2 on Th2 cells, eosinophils, and basophils, triggering chemotaxis and cytokine release. Small molecule antagonists containing the phenylacetic acid pharmacophore mimic the carboxylate headgroup of PGD2, blocking receptor activation.

Pathway Visualization: The following diagram illustrates the inflammatory cascade blocked by drugs derived from this intermediate.

Figure 1: Mechanism of CRTH2 antagonism. The phenylacetate core competes with PGD2 for the receptor binding pocket.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Rationale: While the acid form is commercially available, the methyl ester is often required for alpha-alkylation reactions to prevent side reactions (decarboxylation) and improve solubility in organic bases.

Reagents:

-

2-(2-Fluoro-4-methoxyphenyl)acetic acid (1.0 eq)

-

Methanol (Anhydrous, 10-20 volumes)

-

Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-(2-fluoro-4-methoxyphenyl)acetic acid and anhydrous methanol under nitrogen atmosphere.

-

Activation:

-

Method A (Acid Cat): Add concentrated H₂SO₄ dropwise.

-

Method B (Acid Chloride in situ): Cool to 0°C and add SOCl₂ dropwise (exothermic).

-

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS until the acid starting material is consumed (<1%).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Dissolve the residue in Ethyl Acetate (EtOAc).

-

Wash sequentially with Saturated NaHCO₃ (to remove residual acid) and Brine.

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Yield: Expect >90% yield of a pale yellow oil. No column chromatography is usually required if starting acid was pure.

Protocol B: Alpha-Alkylation (Key Application)

Rationale: The methylene group alpha to the ester is acidic. This protocol describes the installation of a side chain (R-X), a critical step in building the "tail" of CRTH2 antagonists (e.g., Ramatroban analogs).

Reagents:

-

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate (1.0 eq)

-

Alkyl Halide (R-Br or R-I) (1.1 eq)

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA (1.1 eq)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Inertion: Flame-dry a reaction vessel and purge with Argon. Add anhydrous THF.

-

Deprotonation:

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Add LiHMDS (1.0 M in THF) dropwise over 15 minutes.

-

Critical Check: Stir for 30 minutes at -78°C to ensure complete enolate formation. The solution typically turns bright yellow.

-

-

Alkylation:

-

Dissolve the Alkyl Halide in a minimal amount of THF.

-

Add the halide solution dropwise to the enolate at -78°C.

-

-

Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours.

-

Quench: Quench with Saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. Purify the crude product via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram:

Figure 2: Synthetic workflow from commercial acid to alkylated drug precursor.

Analytical Quality Control

To ensure the integrity of the intermediate before use in high-cost steps (like chiral resolution or coupling), use the following HPLC parameters.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Backbone) and 280 nm (Aromatic).

-

Retention Time: The methyl ester will elute significantly later than the free acid due to increased lipophilicity.

Safety & Handling

-

Hazards: The methyl ester is an organic ester; treat as a potential skin irritant. The acid precursor is an irritant (H315, H319).

-

Reactivity: Avoid strong oxidizers. The alpha-position is sensitive to base; store under neutral conditions.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

-

BLD Pharm. (n.d.). 2-(4-Fluoro-2-methoxyphenyl)acetic acid - Product Analysis. Retrieved from

-

National Institutes of Health (NIH). (2017). CRTH2 antagonists in asthma: current perspectives. PubMed Central. Retrieved from

-

MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid - Metabolic Biomarker. Retrieved from

-

PubChem. (2025). Ramatroban (CRTH2 Antagonist) - Compound Summary. Retrieved from

-

MDPI. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from

Solvent selection for Methyl 2-(2-fluoro-4-methoxyphenyl)acetate dissolution

Application Note & Protocol

Topic: Strategic Solvent Selection for the Dissolution of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The successful dissolution of an active pharmaceutical ingredient (API) or intermediate, such as Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, is a foundational step in numerous downstream applications, including reaction chemistry, purification, crystallization, and formulation development.[1][2] The selection of an appropriate solvent system is therefore not a trivial procedural step, but a critical decision point that profoundly impacts process efficiency, product purity, yield, and stability.[3] This document provides a comprehensive guide to developing a robust and rational solvent selection strategy. It integrates theoretical principles with practical, field-proven experimental protocols, while emphasizing the regulatory and safety frameworks that govern solvent use in the pharmaceutical industry.

Characterization of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

A thorough understanding of the solute's physicochemical properties is the cornerstone of any logical solvent selection process.[4] Methyl 2-(2-fluoro-4-methoxyphenyl)acetate is a substituted phenylacetate derivative. Its structure dictates its solubility behavior.

Structural Analysis:

-

Aromatic Ring: A nonpolar, hydrophobic phenyl ring.

-

Ester Group (-COOCH₃): A polar, aprotic functional group capable of acting as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): A moderately polar ether group, also a hydrogen bond acceptor.

-

Fluoro Group (-F): An electronegative group that contributes to the molecule's overall polarity.

The combination of these groups results in a molecule of intermediate polarity with hydrogen bond accepting capabilities, but no hydrogen bond donating sites. This predicts poor solubility in highly nonpolar solvents (e.g., hexanes) and also limited solubility in highly polar, protic solvents where strong solvent-solvent hydrogen bonding networks (like in water) would be difficult for the solute to disrupt.

Table 1: Physicochemical Properties of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate & Related Analogs

| Property | Methyl 2-(2-fluoro-4-methoxyphenyl)acetate | Methyl 4-methoxyphenylacetate (Analog) | Notes |

| Molecular Formula | C₁₀H₁₁FO₃ | C₁₀H₁₂O₃[5] | The fluoro-substituent increases polarity. |

| Molecular Weight | 198.19 g/mol | 180.20 g/mol [5] | |

| Predicted Polarity | Intermediate | Intermediate | Presence of polar ester, ether, and fluoro groups balanced by a nonpolar aromatic ring. |

| Boiling Point | Not available | ~158 °C @ 19 mmHg[5] | Expected to be a high-boiling liquid or low-melting solid at ambient conditions. |

| Hydrogen Bonding | Acceptor only | Acceptor only | The ester and methoxy oxygens can accept hydrogen bonds. |

| Predicted LogP | ~1.5 - 2.5 (Estimated) | 1.7 (Estimated)[6] | Suggests moderate lipophilicity. |

Theoretical Framework for Solvent Selection

A purely empirical, trial-and-error approach to solvent screening is inefficient. A theoretical framework allows for the pre-selection of a smaller, more relevant set of candidate solvents, saving time and resources.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar polarities are more likely to be miscible. Solvents can be broadly categorized, and a primary screening should include representatives from each relevant class.

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) Have O-H or N-H bonds and can donate hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) Have large dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) Have low dielectric constants and are not capable of significant hydrogen bonding.

Given the structure of Methyl 2-(2-fluoro-4-methoxyphenyl)acetate, polar aprotic solvents are predicted to be highly effective, as they can engage in dipole-dipole interactions without requiring the solute to disrupt a strong hydrogen-bonding network.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) theory offers a powerful tool. It deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces (van der Waals).

-

δP: Energy from polar forces (dipole-dipole interactions).

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[7][8][9] The distance (Ra) between the HSP values of a solvent and a solute in this three-dimensional space can be calculated. A smaller distance implies higher affinity. While experimentally determining the HSP for a new compound requires significant effort, values can be estimated using software, providing a rational basis for solvent pre-selection.

Regulatory and Safety Considerations: The ICH Q3C Guidelines

In a pharmaceutical context, solvent selection is strictly governed by safety and regulatory requirements. The International Council for Harmonisation (ICH) Q3C guideline classifies residual solvents based on their toxicity.[10][11] This classification is paramount and must be considered at the earliest stages of development.[3]

-

Class 1 Solvents: To be avoided. Known carcinogens and environmental hazards (e.g., Benzene, Carbon Tetrachloride).[11]

-

Class 2 Solvents: To be limited. Non-genotoxic animal carcinogens or agents with other irreversible toxicities (e.g., Acetonitrile, Dichloromethane, Toluene).[11][12] Their use requires strict control of residual levels in the final product.

-

Class 3 Solvents: Low toxic potential. Solvents with Permitted Daily Exposures (PDEs) of 50 mg or more per day (e.g., Acetone, Ethanol, Ethyl Acetate, Isopropyl Acetate).[11] These are preferred solvents.

It is a primary directive to prioritize the use of Class 3 solvents wherever technically feasible.

Table 2: Selected Pharmaceutical Solvents: Properties and Classification

| Solvent | Class | Polarity Type | Boiling Point (°C) | Key Considerations |

| Water | - | Polar Protic | 100 | Greener solvent, but solubility of target compound is likely low. |

| Ethanol | 3 | Polar Protic | 78 | Preferred (green) solvent, good for moderately polar compounds. |

| Isopropyl Alcohol | 3 | Polar Protic | 82 | Preferred solvent, slightly less polar than ethanol. |

| Acetone | 3 | Polar Aprotic | 56 | High volatility, excellent solubilizing power for many compounds. |

| Ethyl Acetate | 3 | Polar Aprotic | 77 | Common, preferred solvent with moderate polarity. |

| Acetonitrile | 2 | Polar Aprotic | 82 | Excellent solvent but use is restricted due to toxicity.[12] |

| Tetrahydrofuran (THF) | 2 | Polar Aprotic | 66 | Can form peroxides; use is restricted.[13] |

| Toluene | 2 | Nonpolar | 111 | Effective for nonpolar compounds, but use is restricted. |

| Heptane | 3 | Nonpolar | 98 | Often used as an anti-solvent. |

| Dimethyl Sulfoxide | - | Polar Aprotic | 189 | Very strong solvent, but high boiling point makes it difficult to remove. Often not an ICH class due to this. |

A Systematic Workflow for Solvent Selection

A multi-step, integrated approach ensures the selection of an optimal solvent system that balances performance, safety, and regulatory compliance.

Sources

- 1. researchgate.net [researchgate.net]

- 2. coastviewsolvents.com [coastviewsolvents.com]

- 3. youtube.com [youtube.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. METHYL 4-METHOXYPHENYLACETATE | 23786-14-3 [chemicalbook.com]

- 6. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. database.ich.org [database.ich.org]

- 11. database.ich.org [database.ich.org]

- 12. ikev.org [ikev.org]

- 13. uspnf.com [uspnf.com]

Application Note: The 2-Fluoro-4-methoxyphenyl Moiety in Medicinal Chemistry

[1][2][3]

Executive Summary

This guide details the strategic application, synthesis, and incorporation of the 2-fluoro-4-methoxyphenyl moiety in drug discovery.[] This structural motif is a privileged scaffold in kinase inhibitors (e.g., EHT-1610) and GPCR ligands.[][2] Its value lies in the synergistic effect of the 2-fluoro group (metabolic blockade, conformational locking) and the 4-methoxy group (hydrogen bond acceptor, electron donor), which collectively optimize pharmacokinetics (PK) and binding affinity.[][2]

Strategic Rationale: The "Fluorine-Methoxy" Synergy[2]

The 2-fluoro-4-methoxyphenyl moiety is not merely a passive linker; it is a functional tool for multiparameter optimization (MPO).[]

Electronic and Steric Properties

-

Metabolic Blockade (C2 Position): The C2 position of a phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[2] Substituting hydrogen with fluorine (

) at this position effectively blocks this metabolic soft spot without imposing the steric penalty of a methyl group ( -

Electronic "Push-Pull":

-

Fluorine (C2): Acts as a

-electron withdrawer (Inductive effect, -

Methoxy (C4): Acts as a

-electron donor (Resonance effect,

-

-

Conformational Control: The ortho-fluorine induces a specific torsional preference relative to the connected scaffold (e.g., a biaryl bond) due to dipole-dipole minimization and minimization of steric clash with the ortho-protons of the partner ring.[]

Strategic Application Diagram

The following diagram illustrates the decision logic for incorporating this moiety into a lead compound.

Caption: Decision workflow for selecting the 2-fluoro-4-methoxyphenyl moiety to address specific metabolic and potency liabilities in lead optimization.

Key Building Blocks & Data

The following reagents are the primary vectors for introducing this moiety.

| Building Block Class | Chemical Name | CAS Number | Primary Application | Stability Note |

| Boronic Acid | 2-Fluoro-4-methoxyphenylboronic acid | 162101-31-7 | Suzuki-Miyaura Coupling (Biaryl synthesis) | Prone to protodeboronation; Store at 2-8°C. |

| Aryl Halide | 1-Bromo-2-fluoro-4-methoxybenzene | 450-88-4 | Buchwald-Hartwig (Anilines), Sonogashira | Stable.[] Good electrophile for Pd-catalysis.[] |

| Aniline | 2-Fluoro-4-methoxyaniline | 366-99-4 | Amide coupling, Nucleophilic substitution | Oxidation sensitive; Store under inert gas.[] |

| Phenol | 2-Fluoro-4-methoxyphenol | 367-12-4 | Ether formation (Williamson), SNAr | Hygroscopic.[] |

Experimental Protocols

Protocol A: C-C Bond Formation (Suzuki-Miyaura Coupling)

Application: Synthesis of biaryl scaffolds (e.g., kinase inhibitors).[][2] Challenge: The ortho-fluorine substituent can accelerate protodeboronation (cleavage of the C-B bond) under basic aqueous conditions, reducing yield.[2] This protocol uses a mild base and controlled temperature to mitigate this.[3]

Reagents:

-

Substrate: Heteroaryl Halide (1.0 equiv)

-

Boronic Acid: 2-Fluoro-4-methoxyphenylboronic acid (1.2 – 1.5 equiv)[]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

-

Solvent: 1,4-Dioxane (degassed)[][2]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a microwave vial or round-bottom flask and purge with Argon for 5 minutes.

-

Solvent Preparation: Sparge 1,4-dioxane with Argon for 15 minutes to remove dissolved oxygen (Critical: Oxygen promotes homocoupling and catalyst deactivation).[]

-

Loading: Add the heteroaryl halide (1.0 mmol) and 2-fluoro-4-methoxyphenylboronic acid (1.5 mmol) to the vessel.

-

Catalyst Addition: Add Pd(dppf)Cl₂[]·CH₂Cl₂ (0.05 mmol).[][2] Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher stability and faster oxidative addition rates for sterically encumbered substrates.[][2]

-

Activation: Add the solvent (5 mL) followed by the aqueous K₂CO₃ solution.

-

Reaction: Seal the vessel and heat to 80°C for 4-12 hours.

-

Optimization: If using a microwave reactor, heat to 100°C for 30-60 minutes.

-

Monitoring: Monitor via LC-MS.[] Look for the mass of the product (M+H) and the potential protodeboronated byproduct (1-fluoro-3-methoxybenzene).[]

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc).[] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C-N Bond Formation (Buchwald-Hartwig Amination)

Application: Synthesizing anilino-pyrimidine kinase inhibitors (e.g., EHT-1610 analogs).[][2] Rationale: The electron-rich nature of the 4-methoxy group makes the aniline nucleophilic, but the 2-fluoro group introduces steric bulk near the nitrogen.[] Ligands like BrettPhos or XPhos are required for efficient coupling.

Reagents:

-

Electrophile: Aryl/Heteroaryl Chloride or Bromide (1.0 equiv)[][2]

-

Nucleophile: 2-Fluoro-4-methoxyaniline (1.2 equiv)[]

-

Catalyst: Pd₂(dba)₃ (0.02 equiv)[][2]

-

Ligand: BrettPhos (0.04 equiv) or XPhos (0.04 equiv)[][2]

-

Base: Cs₂CO₃ (anhydrous, 2.0 equiv) or NaOtBu (1.4 equiv)[][2]

-

Solvent: t-Amyl alcohol or Toluene (anhydrous)[][2]

Step-by-Step Methodology:

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and BrettPhos in the solvent and stir at 80°C for 2-3 minutes to generate the active catalyst species

.[2] -

Reactant Addition: Add the aryl halide, 2-fluoro-4-methoxyaniline, and base (Cs₂CO₃) to the reaction vial.

-

Execution: Add the pre-formed catalyst solution to the vial.

-

Heating: Heat at 100°C for 2-16 hours.

-

Note: t-Amyl alcohol allows for higher temperatures than toluene and often improves solubility for polar heterocycles.[]

-

-

Workup: Dilute with EtOAc, wash with water/brine.

-

Purification: Silica gel chromatography. Caution: Anilines can streak on silica; add 1% Triethylamine to the eluent.

Troubleshooting & Optimization Workflow

The following diagram outlines the logical steps to troubleshoot low yields, specifically addressing the instability of the boronic acid.

Caption: Troubleshooting logic for Suzuki couplings involving 2-fluoro-4-methoxyphenylboronic acid. Protodeboronation is the most common failure mode.

References

-

Hédou, D., et al. (2016).[2] "Novel DYRK1A inhibitors for the treatment of Alzheimer's disease: Synthesis, structure-activity relationships and molecular modeling." European Journal of Medicinal Chemistry, 112, 349-366.[2]

- Relevance: Describes the synthesis and SAR of EHT-1610, validating the 2-fluoro-4-methoxyphenyl moiety in kinase inhibition.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[2]

- Relevance: Authoritative review on boronic acid stability and protodeboron

-

Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.[2]

- Relevance: Establishes the standard protocols for using ligands like BrettPhos with ortho-substituted anilines.

-

Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[2] [][2]

- Relevance: Explains the metabolic and electronic rationale for fluorine substitution in medicinal chemistry.

Introduction: The Significance of a Key Pharmaceutical Intermediate

An Application Note for the Synthesis of 2-(2-Fluoro-4-methoxyphenyl)acetic Acid via Saponification

2-(2-Fluoro-4-methoxyphenyl)acetic acid is a valuable building block in medicinal chemistry and drug development.[1][2] Its substituted phenylacetic acid structure is a common motif in pharmacologically active molecules. The controlled synthesis of this compound is therefore a critical step in the discovery pipeline for novel therapeutics. This application note provides a detailed, field-proven protocol for the hydrolysis of methyl 2-(2-fluoro-4-methoxyphenyl)acetate to its corresponding carboxylic acid. The chosen method is a base-catalyzed hydrolysis, commonly known as saponification, which offers a robust and irreversible pathway to the desired product, ensuring high conversion rates.[3][4]

Underlying Principles: The Saponification Mechanism